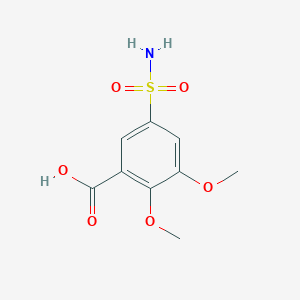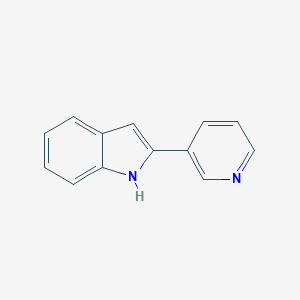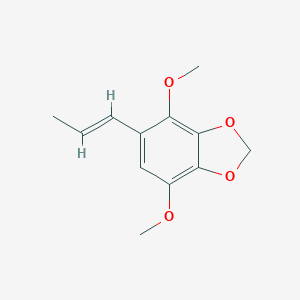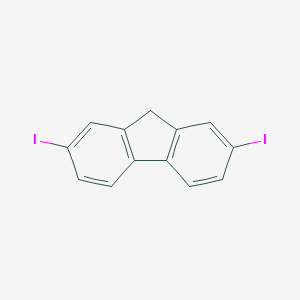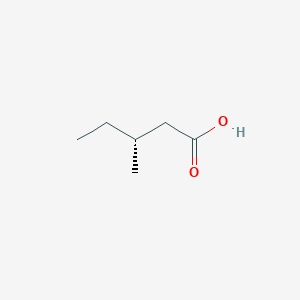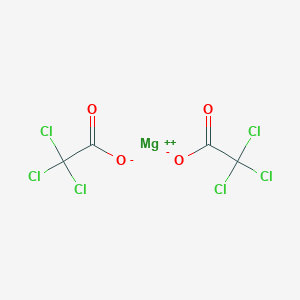
Magnesium trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium trichloroacetate (MgTCA) is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. MgTCA is a derivative of trichloroacetic acid, which is commonly used in organic chemistry as a reagent. MgTCA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Magnesium trichloroacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Magnesium trichloroacetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Magnesium trichloroacetate has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Efectos Bioquímicos Y Fisiológicos
Magnesium trichloroacetate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in cells, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products. Magnesium trichloroacetate has also been found to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Magnesium trichloroacetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water and polar organic solvents, making it easy to use in various experimental setups. Magnesium trichloroacetate has been found to have low toxicity and to be well-tolerated in animal models. However, Magnesium trichloroacetate has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for Magnesium trichloroacetate research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential in human clinical trials. Another potential application is in the development of new anti-inflammatory and antioxidant therapies. Magnesium trichloroacetate has been found to have anti-inflammatory and antioxidant properties, and further research is needed to determine its potential in the treatment of various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
Magnesium trichloroacetate can be synthesized by reacting magnesium oxide or magnesium hydroxide with trichloroacetic acid in a solvent such as water or ethanol. The reaction produces a white crystalline solid that is soluble in water and polar organic solvents. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Magnesium trichloroacetate has been found to possess various scientific research applications. It has been used as a catalyst in organic chemistry reactions, as a chelating agent in metal ion extraction, and as a potential therapeutic agent in biomedical research. Magnesium trichloroacetate has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been found to have neuroprotective effects and potential in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
16094-02-3 |
|---|---|
Nombre del producto |
Magnesium trichloroacetate |
Fórmula molecular |
C4Cl6MgO4 |
Peso molecular |
349.1 g/mol |
Nombre IUPAC |
magnesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Mg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
Clave InChI |
YMNRJYYHNXITFZ-UHFFFAOYSA-L |
SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
Otros números CAS |
16094-02-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



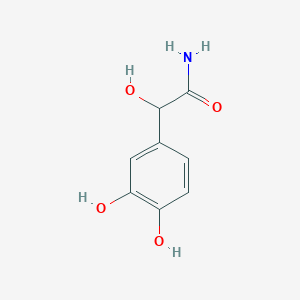
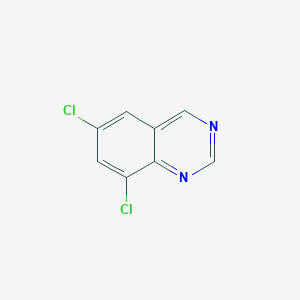
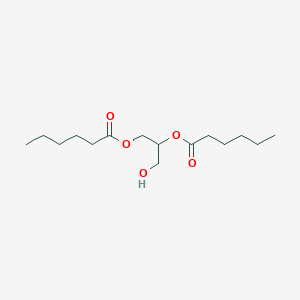
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
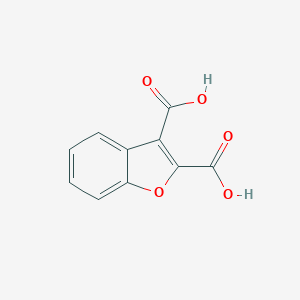
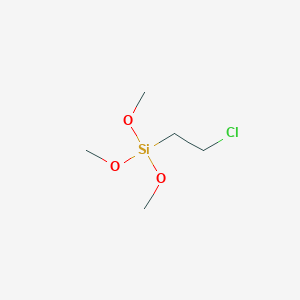
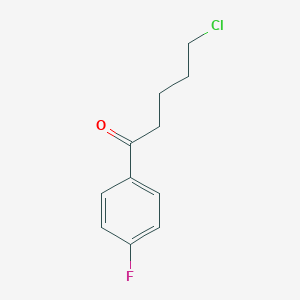
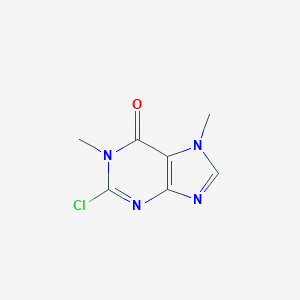
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
